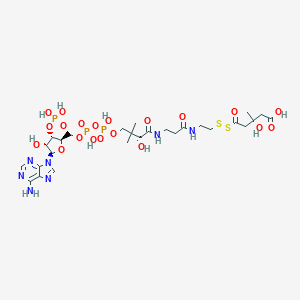
Hmgdithio-coa
描述
3-Hydroxy-3-methylglutaryldithio-coenzyme A, commonly referred to as HMGdithio-CoA, is a dithioester analog of 3-hydroxy-3-methylglutaryl-coenzyme A. This compound is known for its potent inhibitory effects on the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, particularly in the bacterium Pseudomonas mevalonii . The inhibition of this enzyme is significant because it plays a crucial role in the mevalonate pathway, which is essential for the biosynthesis of sterols and isoprenoids.
准备方法
Synthetic Routes and Reaction Conditions
HMGdithio-CoA is synthesized enzymatically using the HMG-CoA synthase catalyzed condensation of acetyl-coenzyme A with 3-oxo-1-thionobutyryl-coenzyme A . The reaction is typically carried out in a buffer solution, such as 0.1 M Tris-HCl at pH 8.0, and at a temperature of 25°C. The reaction is monitored spectrophotometrically by the disappearance of the absorbance at 360 nm due to the ene(thiol)ate ion of 3-oxo-1-thionobutyryl-coenzyme A .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route described above can be scaled up for industrial applications. The use of recombinant enzymes and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions
HMGdithio-CoA primarily undergoes inhibition reactions with enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase. The inhibition is mainly competitive with respect to 3-hydroxy-3-methylglutaryl-coenzyme A and noncompetitive with respect to NADH .
Common Reagents and Conditions
Reagents: Acetyl-coenzyme A, 3-oxo-1-thionobutyryl-coenzyme A, HMG-CoA synthase.
Conditions: 0.1 M Tris-HCl buffer at pH 8.0, 25°C.
Major Products
The primary product of the enzymatic reaction is 3-hydroxy-3-methylglutaryldithio-coenzyme A itself. In the context of its inhibitory action, the major outcome is the reduced activity of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, leading to decreased biosynthesis of mevalonate and its downstream products .
科学研究应用
HMGdithio-CoA has several scientific research applications, particularly in the fields of biochemistry and pharmacology:
Enzyme Inhibition Studies: It is used as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in various biochemical assays.
Metabolic Pathway Analysis: Researchers use this compound to study the mevalonate pathway and its regulation in different organisms.
Drug Development: The compound’s inhibitory properties make it a candidate for developing new drugs targeting cholesterol biosynthesis and related metabolic disorders.
作用机制
HMGdithio-CoA exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This inhibition occurs through competitive binding with 3-hydroxy-3-methylglutaryl-coenzyme A and noncompetitive binding with NADH . The enzyme’s active site is blocked, preventing the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key intermediate in the biosynthesis of sterols and isoprenoids .
相似化合物的比较
Similar Compounds
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA): The natural substrate for the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase.
Mevalonate: The product of the reduction of 3-hydroxy-3-methylglutaryl-coenzyme A by the enzyme.
Uniqueness
This compound is unique due to its dithioester structure, which allows it to act as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Unlike statins, which are commonly used as cholesterol-lowering drugs, this compound is primarily used in research settings to study enzyme inhibition and metabolic pathways .
属性
IUPAC Name |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N7O20P3S2/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-59-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQIGXWYURVVQD-SJBCKIPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N7O20P3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928761 | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134785-93-6 | |
| Record name | 3-Hydroxy-3-methylglutaryldithio-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134785936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)


![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)

![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)








